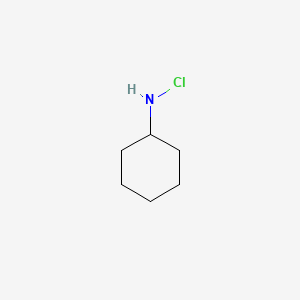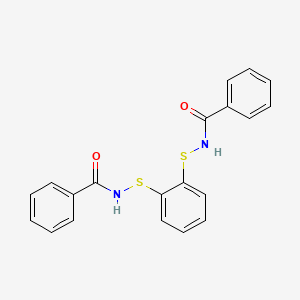
Cyclohexanamine, N-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanamine, N-chloro- is an organic compound that belongs to the class of aliphatic amines. It is a derivative of cyclohexylamine, where one of the hydrogen atoms attached to the nitrogen atom is replaced by a chlorine atom. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanamine, N-chloro- can be synthesized through the chlorination of cyclohexylamine. The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the amine group without affecting the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanamine, N-chloro- involves the continuous flow of cyclohexylamine and chlorine gas through a reactor. The reaction is monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product. The resulting compound is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanamine, N-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone and other oxidation products.
Reduction: It can be reduced back to cyclohexylamine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form cyclohexanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydroxide.
Major Products Formed
Oxidation: Cyclohexanone and other ketones.
Reduction: Cyclohexylamine.
Substitution: Cyclohexanol and other substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Cyclohexanamine, N-chloro- has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of corrosion inhibitors, rubber accelerators, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Cyclohexanamine, N-chloro- involves its interaction with various molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: The parent compound of Cyclohexanamine, N-chloro-, which lacks the chlorine atom.
Cyclohexanol: A similar compound where the amine group is replaced by a hydroxyl group.
Cyclohexanone: An oxidation product of Cyclohexanamine, N-chloro-, where the amine group is replaced by a carbonyl group.
Uniqueness
Cyclohexanamine, N-chloro- is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
Propriétés
Numéro CAS |
52185-81-6 |
|---|---|
Formule moléculaire |
C6H12ClN |
Poids moléculaire |
133.62 g/mol |
Nom IUPAC |
N-chlorocyclohexanamine |
InChI |
InChI=1S/C6H12ClN/c7-8-6-4-2-1-3-5-6/h6,8H,1-5H2 |
Clé InChI |
SJGFVFYSANQLLE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[3.4]oct-6-ene-1,3-dione](/img/structure/B13939935.png)

![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)



![2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13939954.png)

![2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one](/img/structure/B13939960.png)
![1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl-](/img/structure/B13939966.png)
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide](/img/structure/B13939967.png)
![3-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B13939974.png)
![2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole](/img/structure/B13939983.png)
